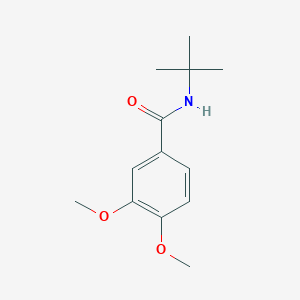![molecular formula C17H17Cl2NO2 B5781120 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases. This results in the activation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to inhibit dephosphorylation of AMPK by protein phosphatase 2C, leading to sustained activation of the enzyme.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and enhances insulin sensitivity. In skeletal muscle, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and fatty acid oxidation. In the liver, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide decreases gluconeogenesis and increases fatty acid oxidation. In the brain, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for the study of specific AMPK-mediated pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has some limitations, such as its potential off-target effects and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its potential therapeutic applications. One direction is the development of more potent and selective AMPK activators that can overcome the limitations of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide. Another direction is the investigation of the role of AMPK in cancer metabolism and the development of AMPK-targeted cancer therapies. Additionally, the potential neuroprotective effects of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its derivatives warrant further investigation in neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of N-isopropylbenzamide with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2,4-dichlorophenylacetic acid to form the corresponding amide. The final step involves the deprotection of the Boc group to yield 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been extensively studied in various preclinical models, including cell lines, animal models, and human samples. The compound has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to induce autophagy and inhibit mTOR signaling, suggesting potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)20-17(21)13-5-3-4-12(8-13)10-22-16-7-6-14(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDHMVLQCMHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)

